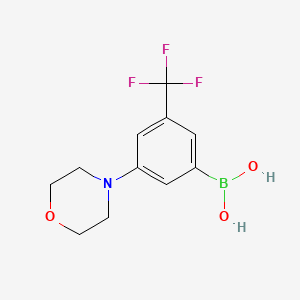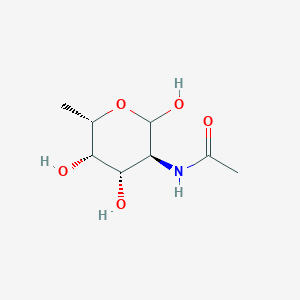![molecular formula C16H22N2 B1473099 2-Benzyl-5-Cyclopropyloctahydropyrrolo[3,4-c]pyrrol CAS No. 1934830-87-1](/img/structure/B1473099.png)
2-Benzyl-5-Cyclopropyloctahydropyrrolo[3,4-c]pyrrol
Übersicht
Beschreibung
2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C16H22N2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insektizide Anwendungen
Basierend auf der Struktur des insektiziden Chlorfenapyrs und des antibiotischen natürlichen Pyrrolomycins wurden eine Reihe neuer 2-Benzylpyrrole und 2-Benzoylpyrrole entwickelt und synthetisiert . Diese Verbindungen oder ihre Stammverbindungen besitzen eine schwache Acidität und eine hohe Lipophilie, die beiden charakteristischen Eigenschaften für Entkoppler der oxidativen Phosphorylierung . Daher wird erwartet, dass sie insektizide und akarizide Aktivität besitzen .
Akarizide Anwendungen
Die meisten N-alkylierten Verbindungen zeigten sowohl insektizide als auch akarizide Aktivität . Dies legt nahe, dass „2-Benzyl-5-Cyclopropyloctahydropyrrolo[3,4-c]pyrrol“ aufgrund seiner strukturellen Ähnlichkeit ebenfalls ein Potenzial für akarizide Anwendungen haben könnte .
Antibakterielle Anwendungen
Pyrrolomycine, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, wurden Berichten zufolge in unterschiedlichem Ausmaß antibakterielle Aktivitäten gezeigt . Dies legt nahe, dass „this compound“ ebenfalls ein Potenzial für antibakterielle Anwendungen haben könnte .
Antifungale Anwendungen
Pyrrolomycine wurden auch Berichten zufolge antifungale Aktivitäten gezeigt . Dies legt nahe, dass „this compound“ ebenfalls ein Potenzial für antifungale Anwendungen haben könnte .
Antidiabetische Anwendungen
Pyrrolo[3,4-c]pyridin-Derivate, die strukturell der fraglichen Verbindung ähnlich sind, wurden auf ihre antidiabetischen Eigenschaften untersucht . Dies legt nahe, dass „this compound“ ebenfalls ein Potenzial für antidiabetische Anwendungen haben könnte .
Antivirelle Anwendungen
Pyrrolo[3,4-c]pyridin-Derivate wurden auch auf ihre antiviralen Eigenschaften untersucht . Dies legt nahe, dass „this compound“ ebenfalls ein Potenzial für antivirale Anwendungen haben könnte .
Eigenschaften
IUPAC Name |
2-benzyl-5-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-4-13(5-3-1)8-17-9-14-11-18(16-6-7-16)12-15(14)10-17/h1-5,14-16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZHQJHIHJQXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)


![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)


![3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1473031.png)


![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)


